molecular formula C27H41NO4 B593248 17-phenyl trinor Prostaglandin F2alpha diethyl amide CAS No. 1176637-26-5

17-phenyl trinor Prostaglandin F2alpha diethyl amide

Cat. No. B593248
M. Wt: 443.6
InChI Key: CDQCYBXRNLOTSU-JATUTAOYSA-N
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Description

“17-phenyl trinor Prostaglandin F2alpha diethyl amide” is an analog of PGF2alpha in which the C-1 carboxyl group has been modified to an N-diethyl amide . It has been shown to have ocular hypotensive activity . PG N-ethyl amides were recently introduced as alternative PG hypotensive prodrugs .


Molecular Structure Analysis

The molecular formula of “17-phenyl trinor Prostaglandin F2alpha diethyl amide” is C27H41NO4 . The formal name is N-diethyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 443.6 . It is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml) .

Scientific Research Applications

Biological Activities

17-Phenyl trinor prostaglandin F2alpha exhibits varied biological activities. In certain assay systems, its activity and potency were similar to the parent prostaglandin. Notably, in the hamster antifertility assay, 17-phenyl trinor prostaglandin F2alpha was found to be approximately 90 times more potent than PGF2alpha (Miller et al., 1975).

Pharmacological Properties

17-Phenyl trinor prostaglandin F2alpha, as a part of the drug bimatoprost, shows significant pharmacological properties. It is hydrolyzed by human and rabbit ocular tissue to produce 17-phenyl trinor PGF2alpha, a potent prostaglandin FP agonist. This process indicates its role in treating ocular hypertension (Hellberg et al., 2003).

Ocular Pharmacology

Studies on human and bovine corneal tissues revealed the conversion of bimatoprost to 17-phenyl trinor prostaglandin F2alpha, suggesting a potential role in reducing intraocular pressure in glaucoma patients (Maxey et al., 2002).

Receptor Agonist Activity

Research demonstrates that 17-phenyl trinor prostaglandin F2alpha, as a component of bimatoprost, acts as an agonist at the human ocular FP prostaglandin receptor, leading to intracellular calcium mobilization (Sharif et al., 2003).

Inhibition of Adipose Differentiation

17-phenyl trinor prostaglandin F2alpha analogs, used as FP receptor agonists, are found to be potent inhibitors of adipose differentiation, indicating their possible role in regulating adipogenesis (Serrero & Lepak, 1997).

Anticancer Potential

A study highlighted the antagonist effect of a variant of 17-phenyl trinor prostaglandin F2alpha on the SP/NK1R system in breast cancer, suggesting its potential as a novel antitumor candidate (Mutukuru & Vijayakumar, 2021).

Safety And Hazards

This material should be considered hazardous until information to the contrary becomes available. It is advised not to ingest, swallow, or inhale. It should not get in eyes, on skin, or on clothing. Thorough washing is recommended after handling .

Future Directions

While the specific future directions for “17-phenyl trinor Prostaglandin F2alpha diethyl amide” are not detailed in the search results, it is known that prostaglandin analogs have potential applications in glaucoma and luteolysis . These compounds may be useful tools in elucidating the claim that PG amides have intrinsic intraocular hypotensive activity .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-diethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3/b10-5-,19-18+/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQCYBXRNLOTSU-JATUTAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-phenyl trinor Prostaglandin F2alpha diethyl amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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